molecular formula C10H11F2N B121622 3-[(3,4-Difluorophenyl)methyl]azetidine CAS No. 937609-49-9

3-[(3,4-Difluorophenyl)methyl]azetidine

Cat. No.: B121622
CAS No.: 937609-49-9
M. Wt: 183.2 g/mol
InChI Key: USSXSTMGXCZNMH-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)methyl]azetidine is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • Azetidines as Drug Discovery Motifs : Azetidines are identified as valuable motifs for accessing underexplored chemical space in drug discovery. Studies have shown that 3,3-diarylazetidines can be prepared from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation, indicating their potential for derivatization into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups (Denis et al., 2018).

  • Modular Synthesis of Azetidines : A new method for the modular construction of azetidines exploits the high ring strain associated with azabicyclo[1.1.0]butane, indicating the potential for creating azetidinyl boronic esters that can be further functionalized. This method demonstrates the utility of azetidines in the synthesis of pharmaceuticals, including cobimetinib (Fawcett et al., 2019).

  • Synthetic Facets of Azetidines : Azetidines are highlighted for their significance in synthetic chemistry, with applications ranging from amino acid surrogates to their role in catalytic processes and as candidates for ring-opening and expansion reactions. This underscores their versatility as heterocyclic synthons in the development of new synthetic methods (Mehra et al., 2017).

Applications in Medicinal Chemistry

  • Azetidines in Medicinal Chemistry : Azetidines are identified as important motifs in medicinal chemistry, with a focus on their use as building blocks for more complex structures and as active parts of compounds oriented towards medicinal chemistry. This includes fluorinated aziridines, azetidines, and pyrrolidines, highlighting their potential as intermediates in the synthesis of biologically active compounds (Meyer, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

3-[(3,4-difluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSXSTMGXCZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588385
Record name 3-[(3,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937609-49-9
Record name 3-[(3,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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